REACTION_CXSMILES
|
[CH2:1]([N:3](CC)CC)C.Cl[S:9]([C:12]1[CH:20]=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][CH:13]=1)(=[O:11])=[O:10].CN>ClCCl>[CH3:1][NH:3][S:9]([C:12]1[CH:20]=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][CH:13]=1)(=[O:11])=[O:10]
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Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
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Name
|
solution
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After the reaction solution was concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate-5% sodium hydrogencarbonate aqueous solution
|
Type
|
WASH
|
Details
|
The water layer was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer obtained
|
Type
|
EXTRACTION
|
Details
|
by extracting the water layer with ethyl acetate
|
Type
|
WASH
|
Details
|
was washed with distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated brine, dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
This solution was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from ethyl acetate-hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CNS(=O)(=O)C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |